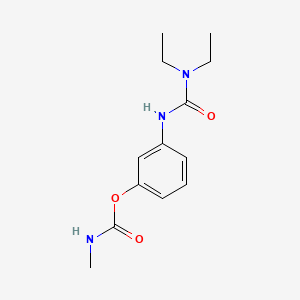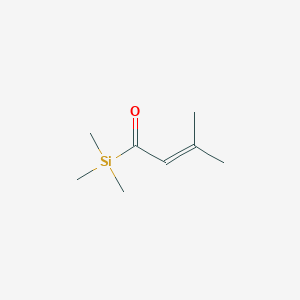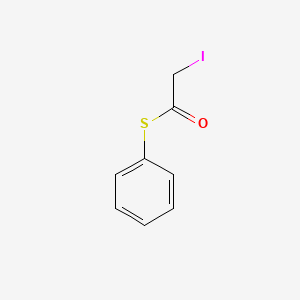
S-Phenyl iodoethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl iodoethanethioate is an organosulfur compound characterized by the presence of a phenyl group attached to an iodoethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl iodoethanethioate typically involves the reaction of phenylthiol with iodoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SH+CH3CH2I→C6H5SCH2CH3+HI
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Phenyl iodoethanethioate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylthiol: Similar sulfur-containing compound but lacks the iodoethanethioate moiety.
Iodoethane: Contains the iodine atom but lacks the sulfur group.
Phenyl iodide: Contains both phenyl and iodine but lacks the ethanethioate group.
Propriétés
Numéro CAS |
67532-83-6 |
|---|---|
Formule moléculaire |
C8H7IOS |
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
S-phenyl 2-iodoethanethioate |
InChI |
InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
YSEIRMTWYIYLOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



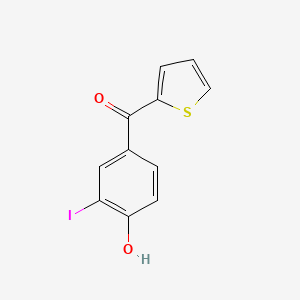
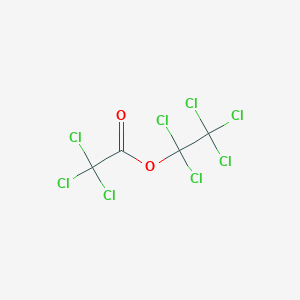
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
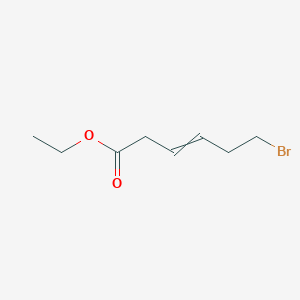
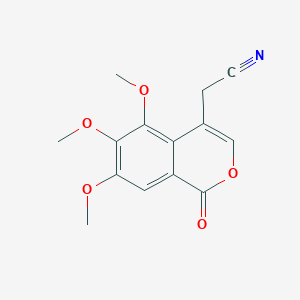
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
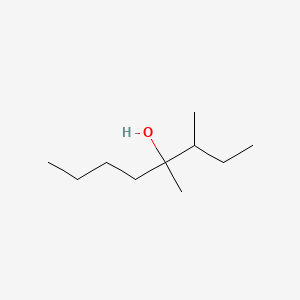
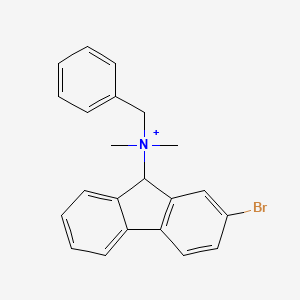

![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
